(E)-2-(4-cinnamamidophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Descripción

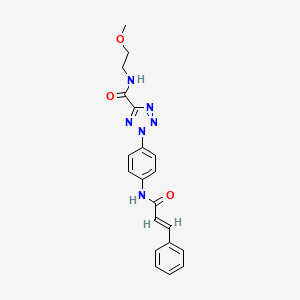

The compound (E)-2-(4-cinnamamidophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic molecule featuring a tetrazole core linked to a cinnamamido phenyl group and a methoxyethyl carboxamide side chain. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry for optimizing pharmacokinetic properties.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-29-14-13-21-20(28)19-23-25-26(24-19)17-10-8-16(9-11-17)22-18(27)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,28)(H,22,27)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNWCMHXIRTTM-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-(4-cinnamamidophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization reactions. One effective method includes the reaction of appropriate amines with carboxylic acids followed by tetrazole formation through azidation processes.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit considerable antimicrobial activity. For instance, studies have demonstrated that similar compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

| (E)-Cinnamamide-Tetrazole | Candida albicans | 75 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| A431 (Epidermoid) | 44.77 | 10 |

| HCT116 (Colon Cancer) | 201.45 | 25 |

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazoles have also been investigated, with some derivatives showing significant activity in reducing inflammation in animal models. The compound was tested using the carrageenan-induced paw edema model, demonstrating a reduction in edema comparable to standard anti-inflammatory drugs .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Many tetrazoles act as enzyme inhibitors, impacting pathways involved in inflammation and cancer proliferation.

- Reactive Oxygen Species Modulation : The compound may influence oxidative stress pathways, which are critical in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various tetrazoles, (E)-cinnamamide-tetrazole demonstrated superior inhibition against Pseudomonas aeruginosa compared to traditional antibiotics .

- Cytotoxicity Assessment : A comparative study using MTT assays revealed that this compound exhibited significant cytotoxicity against A431 cells with an IC50 value significantly lower than that of established chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield tetrazole derivatives. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed for characterization. The structural elucidation ensures the correct formation of the desired compound, which is critical for its subsequent biological evaluation.

Anticancer Activity

Recent studies have highlighted the potential of (E)-2-(4-cinnamamidophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide as an anticancer agent. Research indicates that tetrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A431 (epidermoid carcinoma)

For instance, a study reported that this compound demonstrated potent inhibitory effects on cyclin-dependent kinases (CDK2), which are crucial in cell cycle regulation. The compound induced cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

Studies have reported minimal inhibitory concentrations (MICs) indicating that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Targeting Enzymes

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which play a role in various signaling pathways related to cancer . The binding interactions with target enzymes have been elucidated through molecular docking studies, revealing favorable binding energies and interactions with key amino acid residues.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.15 | CDK2 inhibition, apoptosis induction |

| HCT116 | 3.78 | Cell cycle arrest at G2/M phase | |

| A431 | 44.77 | Induction of reactive oxygen species |

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.56 |

| Klebsiella pneumoniae | 6.25 |

Comparación Con Compuestos Similares

Tetrazole vs. Triazole/Thiazole Derivatives

- Target Compound : The tetrazole core offers high dipole moments and acidity (pKa ~4.5–5.5), favoring ionic interactions in biological systems.

- Substituents like ethoxyphenyl and isopropylphenyl enhance lipophilicity, which may affect bioavailability. (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Incorporates a thione group, enabling sulfur-mediated hydrogen bonding. The chlorophenyl groups increase steric bulk and electron-withdrawing effects, altering target selectivity.

Carboxamide Side Chains

- Methoxyethyl Group: In the target compound, the methoxyethyl chain balances hydrophilicity and flexibility, similar to N-(2-methoxyethyl)phenoxy boronic acids (), where methoxyethyl improved inhibition potency against fungal histone deacetylases (HDACs) at low micromolar concentrations.

Structural Analogues and Bioactivity Insights

Key Observations :

- Methoxyethyl vs. Ethoxy : Methoxyethyl in the target compound and ’s boronic acid derivatives correlates with enhanced solubility and target engagement at lower concentrations.

- Cinnamamide vs. Chlorophenyl : The cinnamamide group in the target compound may offer stronger π-π stacking compared to chlorophenyl substituents in and , which prioritize steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.